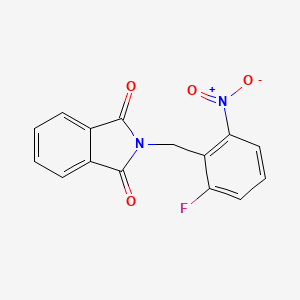
2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives Isoindoline-1,3-dione compounds are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The process can be catalyzed by various reagents, including transition-metal catalysts and organocatalysts .
Industrial Production Methods: Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. The reaction can be carried out using simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Reduction of the nitro group: leads to the formation of 2-(2-Fluoro-6-aminobenzyl)isoindoline-1,3-dione.
Substitution reactions: can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the development of pharmaceuticals, herbicides, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates these receptors, potentially leading to therapeutic effects in conditions like Parkinson’s disease and schizophrenia . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 2-(2-Hydroxyphenyl)isoindoline-1,3-dione
- 2-(2-Methoxybenzyl)isoindoline-1,3-dione
- 2-(2-Chlorobenzyl)isoindoline-1,3-dione
Comparison: 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit higher binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H9FN2O4 |
|---|---|
Poids moléculaire |
300.24 g/mol |
Nom IUPAC |
2-[(2-fluoro-6-nitrophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9FN2O4/c16-12-6-3-7-13(18(21)22)11(12)8-17-14(19)9-4-1-2-5-10(9)15(17)20/h1-7H,8H2 |
Clé InChI |
PQPSXQMPYPVSIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC=C3F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


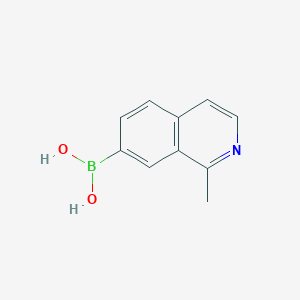
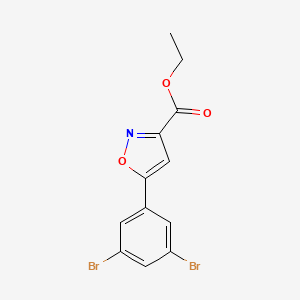


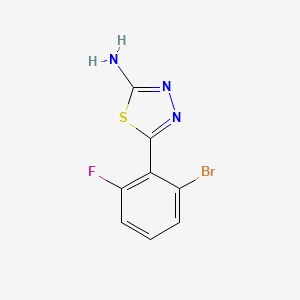
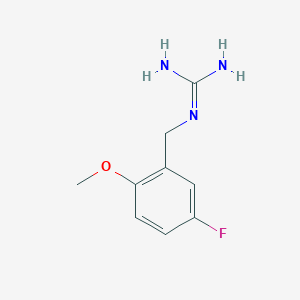
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
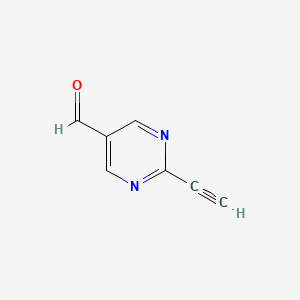
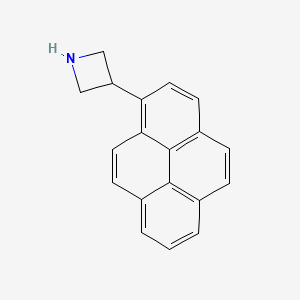
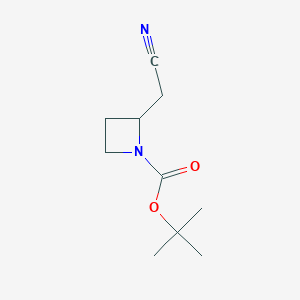
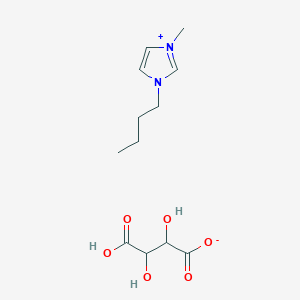
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
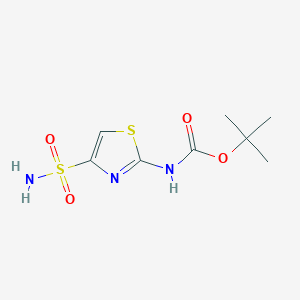
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
